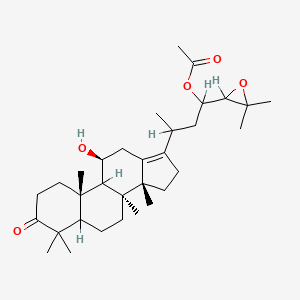

Alisol B 23-monoacetate

描述

Alisol B 23-acetate is a triterpenoid compound found in the rhizomes of Alisma orientale, a traditional Chinese medicinal herb. This compound is known for its diverse pharmacological activities, including hepatoprotective, anti-inflammatory, and antitumor effects . It is a major bioactive constituent in the Chinese herb Zexie (Rhizoma Alismatis) and has been found to exhibit multiple pharmacological activities .

属性

CAS 编号 |

26575-95-1 |

|---|---|

分子式 |

C32H50O5 |

分子量 |

514.7 g/mol |

IUPAC 名称 |

[1-(3,3-dimethyloxiran-2-yl)-3-[(8S,10S,11S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]butyl] acetate |

InChI |

InChI=1S/C32H50O5/c1-18(16-23(36-19(2)33)27-29(5,6)37-27)20-10-14-31(8)21(20)17-22(34)26-30(7)13-12-25(35)28(3,4)24(30)11-15-32(26,31)9/h18,22-24,26-27,34H,10-17H2,1-9H3/t18?,22-,23?,24?,26?,27?,30-,31-,32-/m0/s1 |

InChI 键 |

NLOAQXKIIGTTRE-CXWFPJGHSA-N |

手性 SMILES |

CC(CC(C1C(O1)(C)C)OC(=O)C)C2=C3CC(C4[C@]5(CCC(=O)C(C5CC[C@@]4([C@]3(CC2)C)C)(C)C)C)O |

规范 SMILES |

CC(CC(C1C(O1)(C)C)OC(=O)C)C2=C3CC(C4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)O |

Pictograms |

Irritant |

同义词 |

23-acetylalisol B alisol B 23-acetate |

产品来源 |

United States |

准备方法

Solvent Selection and Optimization

The initial extraction of Alisol B 23-acetate from Alisma orientale tubers relies on polar solvents to solubilize triterpenoids. Methanol (75–95%) or ethanol (75–95%) solutions are preferred due to their ability to penetrate plant matrices while minimizing co-extraction of non-target compounds. For instance, a 75% methanol solution at 70°C extracted 150 kg of dried tuber with a solvent-to-solid ratio of 7:1 (v/w), yielding a concentrated extract after three cycles of 1.5-hour reflux. Ethanol, though less efficient than methanol, is often substituted for industrial scalability and safety.

Table 1: Solvent Efficiency in Alisol B 23-Acetate Extraction

| Solvent | Concentration (%) | Temperature (°C) | Extraction Cycles | Yield (g/kg) |

|---|---|---|---|---|

| Methanol | 75 | 70 | 3 | 2.57 |

| Ethanol | 95 | 80 | 4 | 2.34 |

Hydrolysis and Liquid-Liquid Partitioning

Post-extraction, the concentrated crude extract undergoes hydrolysis to break glycosidic bonds, releasing aglycones like Alisol B 23-acetate. The extract is diluted to a relative density of 0.85–0.90 g/mL (60°C) and partitioned with ethyl acetate. This step exploits the compound’s higher solubility in ethyl acetate (logP ≈ 4.2) compared to aqueous phases, achieving a 4.3-fold enrichment after four extractions.

Purification Strategies

Silica Gel Chromatography

The ethyl acetate phase is concentrated and subjected to silica gel column chromatography using a gradient of petroleum ether and acetone (8:1 to 5:1 v/v). This step removes pigments and lipids, increasing Alisol B 23-acetate purity from ~40% to 85%. The process leverages the compound’s moderate polarity, eluting it between 15–20 column volumes.

Recrystallization and Purity Enhancement

Final purification involves recrystallization from ethyl acetate. For example, dissolving 386 g of semi-pure solid in 3,088 mL of ethyl acetate at 60°C, followed by cooling to 4°C for 12 hours, yields 86 g of colorless crystals with 99.3% purity. A second recrystallization further refines this to 99.4%, as confirmed by HPLC.

Table 2: Crystallization Parameters and Outcomes

| Initial Mass (g) | Ethyl Acetate (mL) | Cooling Time (h) | Final Purity (%) |

|---|---|---|---|

| 386 | 3,088 | 12 | 99.30 |

| 75 | 450 | 12 | 99.41 |

Industrial-Scale Production Workflow

Process Intensification

A patented method reduces production time from 14 to 4–9 days by integrating continuous extraction and inline crystallization. Key parameters include:

-

Extraction : 95% ethanol at 80°C for 2 hours (4 cycles)

-

Partitioning : Ethyl acetate-to-extract ratio of 1:1 (v/v), 5 extractions

-

Crystallization : Solvent-to-solid ratio of 6:1 (v/w), 12-hour cooling

Yield and Cost Analysis

Scaling from 150 kg to 500 kg of raw material increases yield linearly (2.57 g/kg to 2.52 g/kg), demonstrating process robustness. Ethanol recovery systems reduce solvent costs by 40%, making the method economically viable for pharmaceutical applications.

Quality Control and Analytical Validation

化学反应分析

Types of Reactions: Alisol B 23-acetate undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.

Common Reagents and Conditions:

Oxidation and Reduction:

Major Products Formed: The primary product formed from the hydrolysis of alisol B 23-acetate is alisol B .

科学研究应用

Antitumor Activity

AB23A has demonstrated significant antitumor effects across various cancer types, particularly in colorectal and liver cancers.

- Colorectal Cancer : A study showed that AB23A mitigates colitis-associated colorectal cancer in murine models by modulating gut microbiota and enhancing intestinal barrier function. The treatment led to a reduction in tumor burden and inflammatory cytokines, indicating its potential as a therapeutic agent against colorectal cancer .

- Liver Cancer : Research indicated that AB23A enhances the antitumor effect of bufalin, a known liver cancer inhibitor. The combination treatment increased apoptosis in liver cancer cells and induced autophagy, suggesting a synergistic effect that could improve therapeutic outcomes in liver cancer patients .

Metabolic Disorders

AB23A has shown promise in managing metabolic disorders such as non-alcoholic steatohepatitis (NASH) and chronic kidney disease (CKD).

- Non-Alcoholic Steatohepatitis : In murine studies, AB23A demonstrated protective effects against NASH by reducing hepatic triglyceride accumulation and inflammatory cell infiltration. The mechanism involved activation of the farnesoid X receptor (FXR), which regulates lipid metabolism .

- Chronic Kidney Disease : AB23A was found to improve gut microbiome composition and regulate blood pressure, suggesting its potential as a therapeutic agent for CKD management .

Anti-inflammatory Properties

AB23A exhibits significant anti-inflammatory effects, making it beneficial for conditions like asthma and colitis.

- Asthma : In a study involving ovalbumin-induced allergic asthma models, AB23A administration reduced pulmonary resistance and immune responses, indicating its potential for asthma treatment .

- Colitis : The compound's ability to modulate inflammatory pathways has been linked to improved outcomes in colitis models, further supporting its application in gastrointestinal diseases .

作用机制

Alisol B 23-acetate exerts its effects through various molecular targets and pathways:

Hepatoprotective Effects: Induces the expression of STAT3 phosphorylation and STAT3 target genes, leading to decreased hepatocyte apoptosis.

Anti-inflammatory Activity: Inhibits spleen tyrosine kinase and downstream signaling molecules, including phospholipase Cγ, serine-threonine protein kinase, inhibitor of nuclear factor kappa-B kinase, nuclear factor kappa-B, and mitogen-activated protein kinases.

Diabetic Nephropathy: Inhibits the PI3K/Akt/mTOR signaling pathway, preventing high glucose-induced oxidative stress and inflammation in podocytes.

相似化合物的比较

Alisol B 23-acetate is compared with other similar compounds, such as alisol B, alisol C 23-acetate, alismol, and alismoxide .

Alisol B: Similar in structure but lacks the acetyl group at the 23rd position.

Alisol C 23-acetate: Another triterpenoid with similar pharmacological activities but different structural features.

Alismol and Alismoxide: Sesquiterpenes with distinct chemical structures and biological activities.

Alisol B 23-acetate is unique due to its specific acetylation at the 23rd position, which contributes to its distinct pharmacological properties.

常见问题

Basic Research Questions

Q. How is Alisol B 23-acetate isolated and quantified from Alisma orientale?

- Methodology : Alisol B 23-acetate is isolated using sequential chromatography techniques, including silica gel column chromatography, reversed-phase C18, Sephadex LH-20, and semi-preparative HPLC. Structural confirmation is achieved via nuclear magnetic resonance (NMR), mass spectrometry (MS), and ultraviolet (UV) spectral analysis . Quantification in plant tissues (e.g., rhizomes, inflorescences) employs UPLC-QQQ-MS, with detection limits standardized to ≥0.5 mg/g for pharmacopeial compliance .

Q. What in vitro assays confirm FXR activation by Alisol B 23-acetate?

- Experimental Design : HepG2 cells transfected with FXR-responsive luciferase reporter constructs are treated with Alisol B 23-acetate (doses: 10–100 µM). Luciferase activity is measured to assess FXR activation. Parallel dose-response studies (e.g., 25–100 mg/kg in mice) validate hepatoprotective effects against CCl₄- or ANIT-induced toxicity via qPCR and western blotting of FXR target genes (Bsep, Mrp2) .

Q. What in vivo models evaluate the hepatoprotective effects of Alisol B 23-acetate?

- Models :

- CCl₄-induced hepatotoxicity : Mice are administered Alisol B 23-acetate (25–100 mg/kg, oral) for 7 days, followed by CCl₄ challenge. Liver regeneration is assessed via BrdU immunohistochemistry and TUNEL assays for apoptosis .

- ANIT-induced cholestasis : Bile acid homeostasis is monitored through hepatic transporters (Ntcp, Cyp7a1) and efflux pumps (Bsep) using real-time PCR .

Q. What are the pharmacokinetic challenges associated with Alisol B 23-acetate?

- Stability Considerations : Alisol B 23-acetate is stable in DMSO (50 mg/ml stock) but undergoes structural isomerization in protic solvents (e.g., methanol), transforming into alisol A 24-acetate or deacetylated derivatives. Stability assays via HPLC are recommended for long-term storage studies .

Advanced Research Questions

Q. How does structural isomerization impact Alisol B 23-acetate’s stability and bioactivity?

- Key Findings : In protic solvents, Alisol B 23-acetate isomerizes to alisol A 24-acetate, while prolonged storage in methanol leads to deacetylation to alisol A. X-ray crystallography and NMR confirm structural changes, which alter FXR binding affinity and reduce hepatoprotective efficacy. Researchers must optimize solvent systems (e.g., aprotic solvents) and validate compound integrity pre-experiment .

Q. What mechanisms underlie Alisol B 23-acetate’s role in multidrug resistance (MDR) reversal?

- Mechanistic Insights : Alisol B 23-acetate acts as a partial non-competitive P-glycoprotein (P-gp) inhibitor, suppressing ATPase activity (IC₅₀: ~10 µM) and enhancing chemotherapeutic retention (e.g., doxorubicin) in MDR cancer cells. Synergistic studies combine Alisol B 23-acetate (5–20 µM) with chemotherapeutics, using flow cytometry to quantify intracellular drug accumulation .

Q. How does Alisol B 23-acetate modulate steroid receptors (AR/PR/GR) in cancer models?

- Experimental Approach : Transient transfection reporter assays in androgen-responsive cells (e.g., LNCaP) show dose-dependent AR transactivation (10–50 µM). Molecular docking reveals interactions with the AR ligand-binding domain (LBD), while PR/GR pathways are repressed via co-activator displacement. Cross-talk with FXR/STAT3 signaling further reduces apoptosis in breast cancer (MDA-MB-231) .

Q. What synergistic effects are observed when combining Alisol B 23-acetate with chemotherapeutics?

- Synergy Studies : Co-treatment with doxorubicin (1 µM) and Alisol B 23-acetate (10 µM) in MDR ovarian cancer cells (SKOV3/DDP) reduces IC₅₀ by 3-fold. Mechanistic assays include P-gp ATPase activity kits and membrane fluidity measurements (fluorescence polarization) .

Contradictions and Recommendations

- Stability vs. Bioactivity : While highlights solvent-dependent instability, confirms bioactivity in DMSO-based formulations. Researchers should prioritize fresh preparations and avoid aqueous buffers for in vitro work.

- Tissue-Specific Efficacy : Inflorescence tissues of A. orientale yield higher Alisol B 23-acetate (0.35 mg/g) than rhizomes, suggesting tissue-specific extraction protocols for optimal yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。